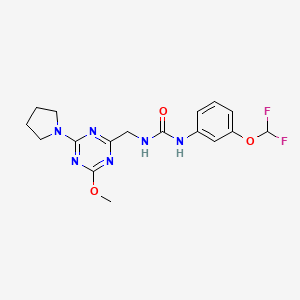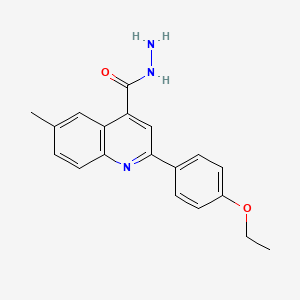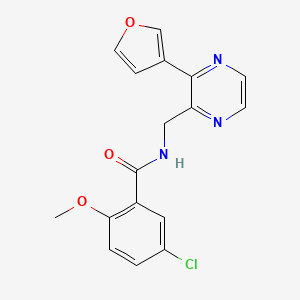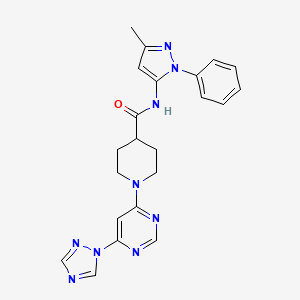![molecular formula C11H24O2Si B2710732 [1-({[叔丁基(二甲基)硅基]氧基}甲基)环丙基]甲醇 CAS No. 737790-46-4](/img/structure/B2710732.png)
[1-({[叔丁基(二甲基)硅基]氧基}甲基)环丙基]甲醇
描述
“[1-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclopropyl]methanol” is a chemical compound that contains a tert-butyl(dimethyl)silyl group . This group is more bulky than trimethylsilyl chloride . The compound is used to protect alcohols in organic synthesis .
Molecular Structure Analysis
The molecular structure of “[1-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclopropyl]methanol” is represented by the InChI code: 1S/C11H24O2Si/c1-10(2,3)14(4,5)13-9-11(8-12)6-7-11/h12H,6-9H2,1-5H3 .
Chemical Reactions Analysis
The tert-butyldimethylsilyloxy group in the compound is ca. 10^4 times more hydrolytically stable than trimethylsilyl ethers . It can react with alcohols in the presence of a base to give tert-butyldimethyl silyl ethers . These silyl ethers hydrolyze much more slowly than the trimethylsilyl ethers .
Physical And Chemical Properties Analysis
The physical and chemical properties of the tert-butyl(dimethyl)silyl group in the compound include a molar mass of 150.72 g·mol −1 and a melting point of 86–89 °C . It is a colorless or white solid that is soluble in many organic solvents but reacts with water and alcohols .
科学研究应用
Derivatization in GC-MS Analysis
The compound can be used in Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The tert-Butyldimethylsilyl (tBDMS) group is extremely versatile in derivatizing a wide variety of functional groups, including –COOH, –NH2, –SH, –SO2H, –OH, –C=O, and –NH–OH groups . This methodology offers several advantages such as simple sample preparation, a single derivatization step, direct GC-MS analysis of the reaction mix, high precision, high sensitivity and specificity, and applicability to a wide range of neurochemicals .
Metabolomics Studies
The compound is valuable for both nontargeted metabolomics studies and targeted analyses . The availability of analytical and stable isotope standards for these biomolecules allows for the development of absolute quantitation assays .
Synthesis of Biologically Active Natural Products
The compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B . It has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents .
Neurochemical Research
The compound has been utilized in the tBDMS derivatization procedure to monitor amino acid release in brain slices and tissue culture polyamine levels . The derivatives of neurochemicals are valuable for several reasons, including simple and robust derivatization protocol, excellent separation by gas chromatography, and optimal detection with ammonia positive chemical ionization (PCI) GC-MS .
Stability in Aqueous Media
The tBDMS derivatives, in contrast to TMS derivatives, are stable in aqueous media, thereby limiting their degradation during refrigerated storage . This makes the compound particularly useful in long-term studies or experiments that require storage of samples.
Chemoselective Cleavage of Silyl Ethers
A wide range of TBDMS-protected alkyl silyl ethers can be chemoselectively cleaved in high yield in the presence of aryl silyl ethers . This property is useful in synthetic chemistry where selective protection and deprotection of functional groups is often required.
作用机制
The mechanism of action involves the reaction of tert-butyldimethylsilyl chloride with alcohols in the presence of a base to give tert-butyldimethyl silyl ethers . The reaction is catalyzed by DMF . The rapid cleavage of the silyl ethers to alcohols is achieved by treatment with 2-3 eq. tetra-n-butylammonium fluoride (TBAF) in THF at 25°C .
安全和危害
属性
IUPAC Name |
[1-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclopropyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2Si/c1-10(2,3)14(4,5)13-9-11(8-12)6-7-11/h12H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQZYGDRTDFDEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1(CC1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclopropyl)methanol | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methoxybenzyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2710649.png)
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2-chloro-4-fluorophenyl)methyl]acetamide](/img/structure/B2710650.png)

![(4-((4-chlorobenzyl)thio)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2710657.png)
![2-{[(2-Fluorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B2710658.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2710660.png)
![2-{[2-(4-Nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetamide](/img/structure/B2710661.png)


![N-(4-chlorophenyl)-2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2710668.png)
![(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)phenyl)methanone](/img/structure/B2710669.png)

